B1576155 Longicornsin

Longicornsin

Cat. No.: B1576155
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Longicornsin is a defensin-like peptide isolated from the salivary glands of the hard tick Haemaphysalis longicornis. It exhibits potent antimicrobial activity against both standard and drug-resistant bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Helicobacter pylori, with a minimal inhibitory concentration (MIC) of 6.4 μg/mL against H. pylori . The peptide acts rapidly, irreversibly inhibiting bacterial growth at concentrations above the MIC within 6 hours .

Properties

bioactivity

Gram+ & Gram-, Fungi,

sequence

DFGCGQGMIFMCQRRCMRLYPGSTGFCRGFRCMCDTHIPLRPPFMVG

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Spectrum and Potency

Table 1 compares MIC values of this compound with other defensins:

Compound Source MIC (μg/mL) Key Targets
This compound H. longicornis 6.4 (H. pylori), 3.2–12.8 (Gram±) Drug-resistant P. aeruginosa, S. aureus
Iscotox I. scapularis 8–16 (Gram-) E. coli, Klebsiella pneumoniae
OmDef1 O. moubata 4–8 (Gram-) Bacillus subtilis, E. coli
HBD-3 Human 20–50 (Gram+) S. aureus, Streptococcus spp.

Key Findings:

  • This compound demonstrates superior activity against drug-resistant strains compared to Iscotox and HBD-3 .
  • Its anti-H. pylori efficacy (6.4 μg/mL) is notable, as few defensins target this pathogen effectively.

Mechanistic and Pharmacological Profiles

  • Speed of Action : this compound achieves bactericidal effects within 6 hours, whereas HBD-3 requires 12–24 hours for similar outcomes .
  • Resistance Development: No regrowth is observed post-Longicornsin treatment, suggesting a lower risk of resistance compared to OmDef1, which permits residual survival at sub-MIC doses .
  • Cytotoxicity : Data for this compound is absent in provided evidence, whereas HBD-3 shows low cytotoxicity in mammalian cells at therapeutic concentrations.

Advantages and Limitations

  • Advantages :
    • Broad-spectrum activity against drug-resistant pathogens.
    • Rapid, irreversible bactericidal action.
  • Limitations: Unknown cytotoxicity profile. Complex extraction/purification from tick saliva, unlike lab-synthesized HBD-3 or OmDef1.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.